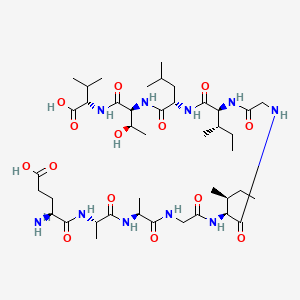
MART-1 (26-35) human
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MART-1 (26-35) human: is a peptide fragment derived from the MART-1 protein, also known as Melan-A. This peptide corresponds to amino acids 26 to 35 of the MART-1 protein. MART-1 is a differentiation antigen expressed on the surface of melanocytes and is recognized by cytotoxic T cells. It is predominantly found in melanoma cells and is used as a biomarker for diagnostic purposes .
准备方法
合成路线和反应条件: MART-1 (26-35) 人类是使用固相肽合成 (SPPS) 合成的。该方法涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程通常使用 Fmoc (9-芴甲氧羰基) 化学方法,在合成过程中临时保护氨基。然后将肽从树脂上裂解下来,并使用高效液相色谱 (HPLC) 进行纯化 .
工业生产方法: MART-1 (26-35) 人类的工业生产遵循与实验室规模合成类似的合成路线,但规模更大。自动肽合成仪用于提高效率和一致性。最终产品经过严格的质量控制,以确保高纯度和正确的序列 .
化学反应分析
反应类型: MART-1 (26-35) 人类主要经历肽键形成和裂解反应。由于其肽性质,它通常不参与氧化、还原或取代反应。
常用试剂和条件:
肽键形成: Fmoc 保护的氨基酸、偶联试剂(如 HBTU(O-苯并三唑-N,N,N',N'-四甲基-脲-六氟磷酸盐))和碱(如 DIPEA(N,N-二异丙基乙胺))。
从树脂上裂解: 三氟乙酸 (TFA),在水、三异丙基硅烷 (TIS) 和乙二硫醇 (EDT) 等清除剂的存在下。
科学研究应用
化学: MART-1 (26-35) 人类用于研究肽合成技术和开发基于肽的分析方法。
生物学: 在生物学研究中,MART-1 (26-35) 人类用于研究 T 细胞识别和免疫反应。它用作研究抗原加工和提呈机制的模型抗原 .
医学: MART-1 (26-35) 人类广泛应用于癌症免疫治疗,特别是黑色素瘤。它被用于开发癌症疫苗和过继性细胞疗法。该肽用于刺激 MART-1 特异性细胞毒性 T 淋巴细胞 (CTL),用于靶向癌症治疗 .
作用机制
MART-1 (26-35) 人类通过与主要组织相容性复合体 (MHC) 分子复合后,在黑色素瘤细胞表面表达而发挥作用。这种肽-MHC 复合物被 MART-1 特异性细胞毒性 T 细胞识别,导致这些 T 细胞的活化和增殖。活化的 T 细胞随后靶向并杀死表达 MART-1 抗原的黑色素瘤细胞 .
分子靶标和途径:
分子靶标: 细胞毒性 T 细胞上的 MART-1 特异性 T 细胞受体 (TCR)。
参与的途径: TCR 识别 MART-1 (26-35) 肽-MHC 复合物会触发 T 细胞受体信号通路激活,导致 T 细胞活化、增殖和细胞毒性活性.
相似化合物的比较
类似化合物:
MART-1 (27-35): 氨基酸序列不同的稍微小一些的肽片段。
MART-1 (26-35, Leu27): MART-1 (26-35) 肽的突变版本,在第 27 位用亮氨酸取代.
独特性: MART-1 (26-35) 人类由于其特定的氨基酸序列而具有独特性,与其他变体相比,它对 MART-1 特异性 T 细胞具有更高的结合亲和力。这使其成为免疫治疗和癌症研究中的一种宝贵工具 .
生物活性
MART-1 (Melanoma Antigen Recognized by T cells-1), also known as Melan-A, is a differentiation antigen predominantly expressed in melanocytes and melanoma cells. The peptide fragment MART-1 (26-35), corresponding to amino acids 26-35 of the MART-1 protein, plays a crucial role in immune recognition by cytotoxic T lymphocytes (CTLs). This article explores the biological activity of the MART-1 (26-35) peptide, focusing on its mechanisms of action, immune responses, and implications for cancer immunotherapy.
1. Structure and Function
MART-1 (26-35) is recognized by CD8+ T cells in the context of the MHC class I molecule HLA-A*0201. This peptide is critical for eliciting an immune response against melanoma cells. The sequence of the native peptide is EAAGIGILTV, with a variant containing Leucine at position 27 (ELAGIGILTV) showing enhanced binding affinity and stability .
2.1 T Cell Activation
The recognition of MART-1 (26-35) by CTLs is facilitated by its presentation on MHC molecules. Studies have shown that MART-1-specific CTLs can effectively lyse melanoma cells presenting this epitope. However, tumor cells can develop resistance through various mechanisms, including alterations in antigen processing pathways .
2.2 Immune Evasion
Research indicates that melanoma cells can evade immune detection by downregulating components of the ubiquitin-proteasome system (UPS), which is essential for proper antigen processing. Specifically, the deregulation of p97/VCP, a non-inducible component of the endoplasmic reticulum-associated degradation (ERAD) pathway, has been implicated in this immune escape mechanism . Restoration of p97/VCP expression in resistant melanoma cell lines has been shown to enhance recognition by MART-1 (26-35)-specific CTLs, highlighting its role in maintaining immune surveillance .
3.1 Cancer Immunotherapy
MART-1 (26-35) has emerged as a target for cancer immunotherapy strategies, including peptide vaccines and adoptive T cell therapy. The ability to generate a robust CTL response against this peptide makes it an attractive candidate for therapeutic interventions aimed at melanoma .
3.2 Case Studies
Clinical trials have demonstrated the efficacy of MART-1-targeted therapies:
- A phase I/IIa trial involving MART-1 TCR gene-modified T cells showed promising results in treating metastatic melanoma, with a significant proportion of patients exhibiting tumor regression following treatment .
- Another study highlighted that HLA-A*0201-positive patients exhibited high frequencies of MART-1-reactive CTLs, correlating with favorable clinical outcomes when treated with MART-1-based therapies .
4. Data Summary
The following table summarizes key findings related to the biological activity and clinical implications of MART-1 (26-35):
5. Conclusion
MART-1 (26-35) plays a pivotal role in the immune response against melanoma, serving as a target for innovative therapeutic strategies. Understanding the mechanisms underlying its recognition and the pathways involved in immune evasion is essential for developing effective treatments. Continued research into MART-1-targeted therapies holds promise for improving outcomes in melanoma patients and potentially other cancers expressing this antigen.
属性
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIOKRGNEZUFAI-NMIMMQBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N10O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














